{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester
Description
"{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester" is a synthetic carbamate derivative featuring a cyclohexyl core substituted with an ethyl-amino group linked to a 2-amino-acetyl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, making it a common protective group in medicinal chemistry.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, analogous to tert-butyl carbamate derivatives described in the context of antipsychotic agents like Cariprazine . Its design incorporates hydrogen bond donors (e.g., amino groups) and acceptors (e.g., carbonyls), which may influence receptor binding or enzymatic interactions .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-5-18(13(19)10-16)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPFLGRUZVXQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between "{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester" and its analogs:
Structural and Functional Insights
- Substituent Effects: The amino-acetyl group in the target compound facilitates hydrogen bonding, which is absent in the chloro-acetyl analog . This difference may impact solubility and biological activity. Cyclohexyl vs. Benzyl: The cyclohexyl core (chair conformation) offers conformational flexibility, whereas the benzyl group in CAS 162046-50-6 introduces rigidity and aromaticity . tert-Butyl Carbamate: Common across all compounds, this group improves metabolic stability by shielding reactive amines from enzymatic degradation .
Key Research Findings
Physicochemical Properties: The amino-acetyl group increases polarity compared to chloro analogs, as evidenced by higher hydrogen bond donor counts (3 vs. 1) .
Synthetic Pathways : Similar compounds are synthesized via TBTU-mediated coupling or Boc-protection strategies, as seen in the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Pharmacokinetic Implications : tert-Butyl carbamates generally enhance blood-brain barrier penetration, critical for CNS-targeting agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
